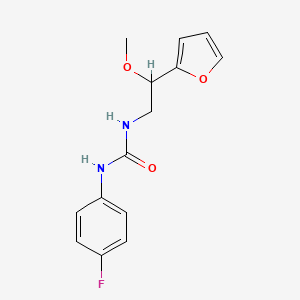![molecular formula C26H22N2O4 B2424946 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892429-77-5](/img/no-structure.png)
3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.472. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthetic Methods : Research has focused on developing novel synthetic methodologies for creating benzopyranopyrimidine derivatives, a group that includes compounds similar to the one of interest. These methods aim to overcome limitations in the synthesis of compounds substituted at nitrogen atoms or to improve the yields of such compounds. For example, a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been proposed, utilizing 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors, which may be related in structure or synthetic approach to the target compound (Osyanin, Pavlov, & Klimochkin, 2014).
Regioselective Synthesis : Another study focused on the regioselective synthesis of pyrimidine-annelated heterocycles, exploring different conditions to achieve high yields. This research is part of the broader effort to understand and manipulate the chemical reactions involved in the creation of complex heterocyclic compounds, which could be applied to the synthesis of the compound (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).
Biological Activities and Applications
Anti-inflammatory and Analgesic Agents : Compounds derived from similar structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. For instance, novel benzodifuranyl compounds, including triazines and oxadiazepines derived from similar starting materials, have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications for compounds within this chemical class (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nonlinear Optical Properties : The study of the third-order nonlinear optical properties of related styryl dyes has indicated their potential as materials for optical device applications. These dyes demonstrate significant two-photon absorption, suggesting that compounds with similar structures could have applications in the development of optical limiting devices and other photonic technologies (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3,5-dimethylphenylacetic acid with 4-methoxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then reacted with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid to form the desired product.", "Starting Materials": [ "3,5-dimethylphenylacetic acid", "4-methoxybenzaldehyde", "2-amino-4,6-dimethylpyrimidine-5-carboxylic acid", "reagents and solvents" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylphenylacetic acid with 4-methoxybenzaldehyde in the presence of a suitable catalyst and solvent to form the corresponding benzylidene derivative.", "Step 2: Reaction of the benzylidene derivative with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid in the presence of a suitable dehydrating agent and solvent to form the desired product.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |
Número CAS |
892429-77-5 |
Nombre del producto |
3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C26H22N2O4 |
Peso molecular |
426.472 |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H22N2O4/c1-16-12-17(2)14-19(13-16)28-25(29)24-23(21-6-4-5-7-22(21)32-24)27(26(28)30)15-18-8-10-20(31-3)11-9-18/h4-14H,15H2,1-3H3 |
Clave InChI |
JZNULJITYPLUFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2424864.png)
![4-amino-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2424865.png)
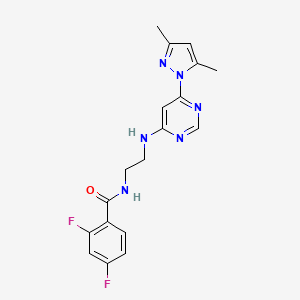
![1-Azaspiro[3.7]undecan-2-one](/img/structure/B2424867.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-morpholinobenzamide](/img/structure/B2424869.png)
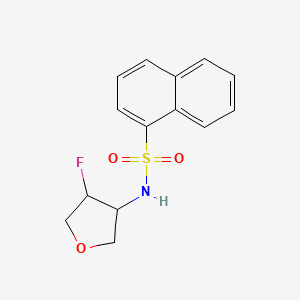
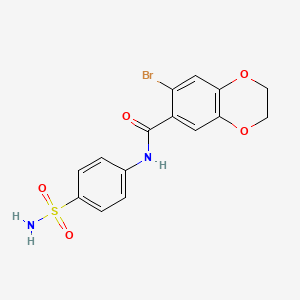
![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2424874.png)
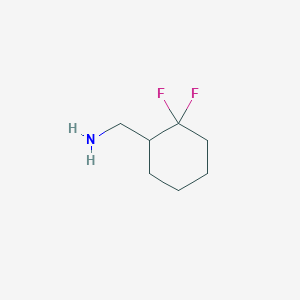

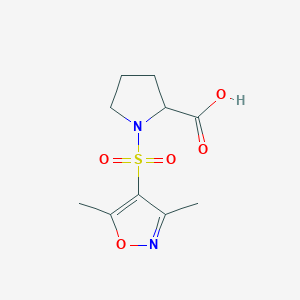
![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)
